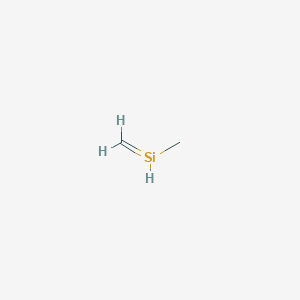
Si-Methylsilaethene
Cat. No. B8408226
M. Wt: 58.15 g/mol
InChI Key: OLOIFBKXGHJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05332701
Procedure details


The polycarbosilane reacted with molybdenum yielded a molybdenum silicide and molybdenum carbide. With ammonia pretreatment, a substantial carbon removal was seen with molybdenum silicides being formed. Tungsten reacted with the polycarbosilane yielding tungsten carbide and tungsten silicide.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[W:1].[CH3:2][SiH:3]=C>>[C-:2]#[W:1].[Si:3].[Si:3].[Si:3].[W:1].[W:1].[W:1].[W:1].[W:1] |f:3.4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[W]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH]=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
With ammonia pretreatment, a substantial carbon removal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[C-]#[W]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si].[Si].[Si].[W].[W].[W].[W].[W]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05332701
Procedure details


The polycarbosilane reacted with molybdenum yielded a molybdenum silicide and molybdenum carbide. With ammonia pretreatment, a substantial carbon removal was seen with molybdenum silicides being formed. Tungsten reacted with the polycarbosilane yielding tungsten carbide and tungsten silicide.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[W:1].[CH3:2][SiH:3]=C>>[C-:2]#[W:1].[Si:3].[Si:3].[Si:3].[W:1].[W:1].[W:1].[W:1].[W:1] |f:3.4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[W]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH]=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
With ammonia pretreatment, a substantial carbon removal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[C-]#[W]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si].[Si].[Si].[W].[W].[W].[W].[W]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
